An In-Depth Technical Guide to 4-Chlorobenzyltriphenylphosphonium chloride (CAS 1530-39-8) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 4-Chlorobenzyltriphenylphosphonium chloride (CAS 1530-39-8) for Researchers and Drug Development Professionals
Introduction and Core Compound Profile
4-Chlorobenzyltriphenylphosphonium chloride is a quaternary phosphonium salt that serves as a crucial precursor to a phosphorus ylide, a key component in the renowned Wittig reaction. Its structure, featuring a triphenylphosphine moiety and a 4-chlorobenzyl group, makes it a valuable tool for introducing the 4-chlorostyryl group into a wide array of molecular scaffolds. This attribute is of particular interest in medicinal chemistry and materials science, where the tailored introduction of specific functionalities can significantly influence a molecule's biological activity or material properties.
This phosphonium salt is a stable, white to off-white crystalline powder with a high melting point, typically above 300 °C, indicating its ionic nature and thermal stability. It is primarily utilized in C-C bond formation through olefination reactions.
Physicochemical and Spectral Properties
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective and safe use in a laboratory setting. The key properties of 4-Chlorobenzyltriphenylphosphonium chloride are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1530-39-8 | [1] |
| Molecular Formula | C₂₅H₂₁Cl₂P | [1] |
| Molecular Weight | 423.31 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | >300 °C | |
| Purity | ≥98% | |
| Solubility | Soluble in solvents like dichloromethane. |
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and quality control of chemical compounds.
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 4-Chlorobenzyltriphenylphosphonium chloride exhibits characteristic signals corresponding to its molecular structure.
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δ 7.6-7.9 (m, 15H): This complex multiplet corresponds to the protons of the three phenyl groups attached to the phosphorus atom.
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δ 7.1-7.3 (m, 4H): These signals arise from the protons on the 4-chlorobenzyl ring.
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δ 5.4 (d, JHP = 15 Hz, 2H): This doublet represents the benzylic methylene protons (CH₂). The splitting into a doublet is due to coupling with the phosphorus-31 nucleus, a characteristic feature of phosphonium salts. The coupling constant (JHP) of approximately 15 Hz is typical for a two-bond H-P coupling.[2]
¹³C NMR: The carbon NMR spectrum provides further structural confirmation.
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δ 125-135: A series of signals corresponding to the aromatic carbons of the triphenylphosphine and 4-chlorobenzyl groups.
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Quaternary carbons are also present but may show weaker signals.
The FT-IR spectrum displays characteristic absorption bands that confirm the presence of specific functional groups.
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~3050 cm⁻¹: Aromatic C-H stretching vibrations.
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~1585 and ~1485 cm⁻¹: Aromatic C=C stretching vibrations.
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~1435 cm⁻¹: P-C (phenyl) stretching vibration.[3]
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~1110 cm⁻¹: P-C stretching vibration.[3]
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~820 cm⁻¹: C-H out-of-plane bending for the para-substituted chlorobenzyl group.
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~720 and ~690 cm⁻¹: C-H out-of-plane bending for the monosubstituted phenyl groups.
Electron impact (EI) mass spectrometry of phosphonium salts can be complex due to their ionic nature. However, fragmentation patterns can provide valuable structural information. Common fragmentation pathways involve the loss of the counter-ion and subsequent fragmentation of the phosphonium cation. Key fragments for 4-Chlorobenzyltriphenylphosphonium chloride would include:
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[M-Cl]⁺: The intact phosphonium cation.
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Triphenylphosphine (m/z = 262): A very common and stable fragment.
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4-Chlorobenzyl cation (m/z = 125): Resulting from the cleavage of the P-C bond.
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Fragments of the phenyl groups.
Core Application: The Wittig Reaction
The primary and most significant application of 4-Chlorobenzyltriphenylphosphonium chloride is as a precursor for the corresponding phosphorus ylide in the Wittig reaction. This reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.
Mechanism of the Wittig Reaction
The Wittig reaction proceeds through a series of well-defined steps. The causality behind the experimental choices lies in facilitating each of these steps efficiently and selectively.
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Ylide Formation: The process begins with the deprotonation of the phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base. The choice of base is critical and depends on the acidity of the α-proton. For benzylphosphonium salts, a moderately strong base like sodium hydroxide or an alkoxide is often sufficient. The resulting phosphorus ylide is a resonance-stabilized species, with contributions from both the ylide and ylene forms.
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Oxaphosphetane Formation: The nucleophilic ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This [2+2] cycloaddition leads to the formation of a four-membered ring intermediate called an oxaphosphetane.
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Alkene and Triphenylphosphine Oxide Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a cycloreversion reaction. The driving force for this step is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. This decomposition yields the desired alkene and triphenylphosphine oxide as a byproduct.
Caption: The general mechanism of the Wittig reaction.
Stereoselectivity
The stereochemical outcome of the Wittig reaction (i.e., the formation of either the E or Z alkene) is highly dependent on the nature of the ylide.
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Non-stabilized ylides (where the group attached to the ylide carbon is an alkyl group) typically lead to the formation of the Z-alkene.
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Stabilized ylides (where the group attached to the ylide carbon is an electron-withdrawing group like an ester or a phenyl group) generally favor the formation of the more thermodynamically stable E-alkene.
The ylide derived from 4-Chlorobenzyltriphenylphosphonium chloride is considered a semi-stabilized ylide due to the presence of the phenyl ring. This can often lead to a mixture of E and Z isomers, with the E isomer often being the major product, although the ratio can be influenced by reaction conditions such as the choice of solvent and base.
Experimental Protocol: Synthesis of 4-Chloro-4'-methoxystilbene
This protocol provides a detailed, self-validating procedure for the synthesis of 4-chloro-4'-methoxystilbene via a Wittig reaction, demonstrating a practical application of 4-Chlorobenzyltriphenylphosphonium chloride.
Materials:
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4-Chlorobenzyltriphenylphosphonium chloride
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4-Methoxybenzaldehyde
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Sodium hydroxide (NaOH)
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Dichloromethane (CH₂)
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Water (H₂O)
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1-Propanol
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Chlorobenzyltriphenylphosphonium chloride (1.1 equivalents) and 4-methoxybenzaldehyde (1.0 equivalent) in dichloromethane.
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Ylide Generation and Reaction: While stirring vigorously, add a 50% aqueous solution of sodium hydroxide dropwise to the suspension. The reaction mixture will typically develop a deep color, indicating the formation of the ylide. Continue stirring at room temperature for 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion of the reaction (as indicated by TLC), add water to the reaction mixture and transfer it to a separatory funnel.
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Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) and then dry over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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Purification: The crude product will be a mixture of the desired stilbene and triphenylphosphine oxide. The triphenylphosphine oxide can be largely removed by trituration with a non-polar solvent like hexanes, in which the stilbene is more soluble. For higher purity, the product can be recrystallized from a suitable solvent such as 1-propanol or purified by column chromatography on silica gel.
Self-Validation:
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Expected Outcome: The formation of a white to off-white solid product.
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Characterization: The identity and purity of the product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, and FT-IR), which should be consistent with the structure of 4-chloro-4'-methoxystilbene. The presence of both E and Z isomers can be determined by ¹H NMR spectroscopy.
